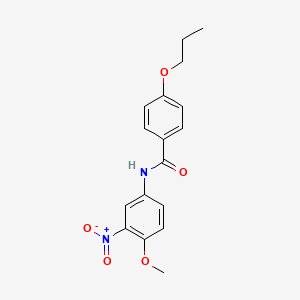![molecular formula C17H18ClNO5S B4404166 methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate](/img/structure/B4404166.png)
methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate
Vue d'ensemble
Description
The compound "methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate" is a subject of interest in various fields of chemistry due to its unique structure and potential applications. It involves complex functionalities, including chlorophenyl and methoxy-methylphenyl sulfonyl groups attached to a glycinate moiety.
Synthesis Analysis
The synthesis of related sulfomycinic compounds involves starting from precursors such as diethoxyacetonitrile, leading to methanolysis products characteristic of sulfomycin thiopeptide antibiotics. This process provides a foundation for synthesizing complex molecules including those with sulfonyl and chlorophenyl groups (Bagley & Glover, 2006).
Molecular Structure Analysis
Studies on similar compounds, such as various tetrazole derivatives, have utilized X-ray crystallography to determine their molecular structures, showing planar tetrazole rings and specific spatial orientations of aryl rings. This technique is crucial for analyzing the molecular structure of our compound of interest (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of similar sulfonamide and sulfonyl-containing compounds have been explored through synthesis and subsequent reactions, providing insights into the behavior of such compounds under various conditions. These studies help understand the reactivity of the sulfonyl group within complex molecules (Wang et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of compounds with chlorophenyl and sulfonyl groups can be studied through methods like X-ray diffraction. These analyses provide valuable information about the compound's stability and physical behavior (Adamovich et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are essential for understanding the compound's applications and handling. Research on related sulfones and sulfonamides helps to predict the chemical behavior of "this compound" (Crich & Smith, 2000).
Propriétés
IUPAC Name |
methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-12-4-9-15(23-2)16(10-12)25(21,22)19(11-17(20)24-3)14-7-5-13(18)6-8-14/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZOVNTKLEDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4404088.png)

![2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4404105.png)
![1-[4-(benzyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4404110.png)
![1-[2-(2-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404116.png)
![3-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4404118.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404126.png)
![N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404149.png)

![N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404158.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate](/img/structure/B4404165.png)
![3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4404171.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4404178.png)
![2-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4404190.png)